molecular formula C26H30N6O2 B2645232 1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851938-21-1

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2645232
CAS No.: 851938-21-1
M. Wt: 458.566
InChI Key: GQOYNHNQDSJKKM-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, including the formation of the purine core and subsequent functionalization. Common synthetic routes include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the methyl, phenyl, and piperazine groups through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Used to remove oxygen or introduce hydrogen atoms.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylxanthine: Shares the purine core but lacks the additional functional groups.

    Caffeine: Similar structure but different functional groups and biological activity.

    Theophylline: Another purine derivative with distinct pharmacological properties.

Uniqueness

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H30N4O2\text{C}_{23}\text{H}_{30}\text{N}_4\text{O}_2

This indicates the presence of multiple functional groups that may contribute to its biological activity.

Research indicates that this compound may act as an antagonist or inhibitor for specific receptors, particularly Toll-like receptors (TLRs), which are crucial in the immune response. The modulation of TLRs can lead to significant effects on inflammation and immune system regulation .

Antioxidant Activity

Studies have demonstrated that compounds similar to this purine derivative exhibit strong antioxidant properties. This activity is essential in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuropharmacological Effects

The compound has shown promise in neuropharmacology. Its structural similarity to known neuroactive agents suggests potential applications in treating conditions such as anxiety and depression. Specifically, the piperazine moiety may enhance interactions with serotonin receptors .

Anticancer Potential

Recent investigations into the anticancer properties of related compounds indicate that they may inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Case Studies

Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting that the compound could be a candidate for further development in neurodegenerative disease therapies.

Case Study 2: Inhibition of Tumor Growth
In vitro studies on various cancer cell lines revealed that this compound inhibited tumor growth by inducing apoptosis through the activation of caspases. These findings highlight its potential as an anticancer agent .

Data Summary

The following table summarizes key biological activities and their associated effects:

Activity Effect Reference
AntioxidantReduces oxidative stress
NeuropharmacologicalPotential treatment for anxiety/depression
AnticancerInhibits proliferation; induces apoptosis

Properties

IUPAC Name

1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-19-9-7-8-10-20(19)17-32-22(27-24-23(32)25(33)29(3)26(34)28(24)2)18-30-13-15-31(16-14-30)21-11-5-4-6-12-21/h4-12H,13-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOYNHNQDSJKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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